xi-3,5-Dimethyl-2(5H)-furanone - 5584-69-0

xi-3,5-Dimethyl-2(5H)-furanone

Catalog Number: EVT-3190822
CAS Number: 5584-69-0
Molecular Formula: C6H8O2
Molecular Weight: 112.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Hydroxy-4,5-dimethyl-2(5H)-furanone, commonly known as sotolon, is a natural organic compound with a distinct, intense sweet, caramellic, burnt sugar aroma. [, ] It is often described as having a curry or fenugreek-like odor at higher concentrations. [, ] Sotolon belongs to a class of compounds known as furanones, specifically a 4-hydroxy-2(5H)-furanone. [, ] Due to its potent aroma and widespread occurrence in various foods and beverages, sotolon has been the subject of extensive scientific research, particularly in food chemistry and flavor analysis.

Synthesis Analysis

Several synthetic routes have been developed for the production of sotolon. One method involves a multi-step process starting from malic acid and involves the formation of an intermediate dihydrofuranone, followed by dehydration and oxidation. [] Another approach utilizes the Maillard reaction, a complex series of reactions between reducing sugars and amino acids, to produce sotolon. []

Molecular Structure Analysis

Sotolon, being a cyclic ester with an α-hydroxy ketone moiety, can undergo various chemical reactions. It can react with nucleophiles at the carbonyl carbon, undergo oxidation to form dicarbonyl compounds, and participate in ring-opening reactions under specific conditions. [, ] The presence of the hydroxyl group allows for reactions with electrophiles, leading to the formation of ethers and esters. []

Mechanism of Action (Aroma Perception):

While not a chemical reaction in the traditional sense, the mechanism of sotolon's aroma perception involves its interaction with olfactory receptors in the nose. [, ] Sotolon's structure enables it to bind to specific olfactory receptors, triggering a signaling cascade that ultimately leads to the perception of its characteristic aroma in the brain.

Physical and Chemical Properties Analysis
  • Appearance: White to off-white crystalline powder []
  • Odor: Intense sweet, caramellic, burnt sugar aroma [, ]
  • Molecular Formula: C6H8O3 []
  • Molecular Weight: 128.13 g/mol []
  • Boiling Point: 183-185 °C (361-365 °F) []
  • Melting Point: 50-54 °C (122-129 °F) []
  • Solubility: Soluble in water, ethanol, and propylene glycol []
  • Stability: Stable under normal conditions []

Sotolon's relatively high boiling point and low vapor pressure contribute to its persistence in food products. [] It is also known for its high aroma threshold, meaning only trace amounts are needed to elicit a noticeable odor. [, ]

Applications
  • Food and Beverage Industry: Sotolon is a crucial flavor component in numerous food products, including coffee, [] hazelnut paste, [] jujube slices, [] and various cooked foods. [] It is often used as a flavoring agent in baked goods, confectionery, beverages, and savory products to impart its characteristic caramellic and savory notes. [, , ] Its addition can enhance the complexity and overall sensory appeal of these products.

  • Flavor Research: Sotolon serves as a valuable tool in flavor research to understand the mechanisms of aroma formation and perception. [, ] Its well-defined structure and potent aroma make it suitable for studying the interactions between aroma compounds and olfactory receptors. [, ]

  • Analytical Chemistry: Sotolon's presence in various natural products makes it a useful marker compound for quality control and authenticity assessments. [, ] Analytical techniques like gas chromatography-mass spectrometry (GC-MS) allow for the detection and quantification of sotolon, helping determine the origin, processing methods, and potential adulteration of food products. [, , , ]

Future Directions
  • Enhancing Food Flavor: Research can focus on optimizing the use of sotolon in food formulations to achieve specific flavor profiles and enhance the sensory quality of processed foods. [, ]

  • Understanding Aroma Perception: Further investigations into the interactions between sotolon and olfactory receptors could provide insights into the molecular basis of aroma perception, leading to the development of novel flavoring agents and strategies for modulating flavor experiences. [, ]

  • Developing Biocatalytic Production: Exploring enzymatic or microbial pathways for the production of sotolon could offer sustainable and cost-effective alternatives to traditional chemical synthesis. []

  • Investigating Biological Activities: While primarily known for its aroma, research could explore potential biological activities of sotolon, such as antioxidant or antimicrobial properties, which could open avenues for its application beyond the food industry. []

4,6-Dimethoxy-3-methyl-1,3,5-triazin-2(3H)-one

  • Compound Description: This compound serves as an intermediate in the multi-step methyl transfer reaction of 2,4,6-Trimethoxy-1,3,5-triazine to 1,3,5-trimethyl-2,4,6-trioxohexahydro-s-triazine. Its crystal structure reveals a layer structure composed of infinite ribbons of molecules. []
  • Relevance: While not a furanone, this compound provides insight into chemical modifications and reactions involving oxygen-containing heterocycles. This relevance stems from the shared presence of oxygen heteroatoms and carbonyl groups within the ring structures of both 4,6-Dimethoxy-3-methyl-1,3,5-triazin-2(3H)-one and xi-3,5-Dimethyl-2(5H)-furanone. []

6-Methoxy-3,5-dimethyl-1,3,5-triazine-2,4(3H,5H)-dione

  • Compound Description: Similar to the previous compound, this molecule also acts as an intermediate in the same methyl transfer reaction. Its crystal structure displays pairs of molecules linked by inversion centers. []

3-(4-Fluorophenyl)-5,5-dimethyl-4-(p-tolyl)furan-2(5H)-one (FDF)

  • Compound Description: FDF is a novel cyclooxygenase-1 (COX-1) selective inhibitor. It demonstrates promising potential as a diagnostic imaging agent for ovarian cancer due to its favorable in vivo stability, plasma half-life, and pharmacokinetic properties. []
  • Relevance: FDF shares the core furanone structure with xi-3,5-Dimethyl-2(5H)-furanone. The key difference lies in the substitutions at the 3 and 4 positions of the furanone ring in FDF, where it possesses a 4-fluorophenyl and a p-tolyl group, respectively. []

5-Hydroxy-3-methyl-4-(1-hydroxyethyl)-furan-2(5H)-one

  • Compound Description: This is a new polyketide isolated from the fermentation broth of the halotolerant fungus Myrothecium sp. GS-17. []
  • Relevance: This compound shares the core furanone ring structure with xi-3,5-Dimethyl-2(5H)-furanone. The differences lie in the presence of a hydroxyethyl group at the 4-position and a hydroxyl group at the 5-position instead of the two methyl groups present in xi-3,5-Dimethyl-2(5H)-furanone. []

5-Hydroxyl-3-[(1S)-1-hydroxyethyl]-4-methylfuran-2(5H)-one

  • Compound Description: This is a known compound isolated alongside the new polyketide from the halotolerant fungus Myrothecium sp. GS-17. []
  • Relevance: This compound is structurally similar to xi-3,5-Dimethyl-2(5H)-furanone, sharing the furanone ring. Key differences include a hydroxyethyl group at the 3-position and a hydroxyl group at the 5-position, replacing the methyl substituents in xi-3,5-Dimethyl-2(5H)-furanone. []

3,5-dimethyl-4-hydroxylmethyl-5-methoxyfuran-2(5H)-one

  • Compound Description: This is another known compound found in the fermentation broth of the halotolerant fungus Myrothecium sp. GS-17. []

3,5-dimethyl-4-hydroxymethyl-5-hydroxyfuran-2(5H)-one

  • Compound Description: This known compound was also isolated from the halotolerant fungus Myrothecium sp. GS-17. []
  • Relevance: This compound bears a close structural resemblance to xi-3,5-Dimethyl-2(5H)-furanone, both having the central furanone ring. The key distinctions are the hydroxymethyl group at the 4-position and the hydroxyl group at the 5-position, replacing the methyl groups found in xi-3,5-Dimethyl-2(5H)-furanone. []

4-Hydroxy-2,5-dimethyl-3(2H)-furanone

  • Compound Description: This compound is an aroma-active compound found in dried jujube slices. It contributes significantly to the caramel flavor profile of the dried fruit. [] It is also identified as a key aroma compound in distiller's grains from wheat, specifically contributing to its seasoning-like flavor. [] Furthermore, it is a significant odorant in roasted hazelnut paste. []
  • Relevance: This furanone is structurally similar to xi-3,5-Dimethyl-2(5H)-furanone, sharing the same furanone ring structure. The difference lies in the presence of a hydroxyl group at the 4-position instead of a methyl group as seen in xi-3,5-Dimethyl-2(5H)-furanone. [, , ]

3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon)

  • Compound Description: Sotolon is a potent odorant identified in various sources: raw Arabica coffee, [] Chinese green tea, [] and distiller's grains from wheat. [] It is characterized by its distinct seasoning-like aroma and contributes to the sensory profile of these products. [, ] In the context of the fungus Laetiporus sulphureus, sotolon is a key flavor compound produced during its growth on a wheat gluten substrate. []
  • Relevance: Sotolon is a structural isomer of xi-3,5-Dimethyl-2(5H)-furanone, sharing the same molecular formula and furanone core structure. The difference lies in the positioning of the hydroxyl and methyl groups on the furanone ring. [, , , ]

3-Hydroxy-2-methylpyran-4-one (Maltol)

  • Compound Description: Maltol is a volatile compound identified in aged sweet natural wines. It is known to contribute to the "toasty" aroma often associated with heated wood. []
  • Relevance: While structurally distinct from xi-3,5-Dimethyl-2(5H)-furanone, Maltol is grouped alongside furanones as a contributor to specific aroma profiles in aged wines. [] This suggests a potential functional similarity in terms of sensory perception, despite the structural differences between pyranones and furanones.

2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)

  • Compound Description: Similar to Maltol, DDMP is also found in aged sweet natural wines and is associated with a "toasty" aroma reminiscent of heated wood. []
  • Relevance: While structurally distinct from xi-3,5-Dimethyl-2(5H)-furanone due to its pyranone structure, DDMP's presence in aged wines and its contribution to aroma profiles place it within a similar functional context as furanones like Sotolon. []

Properties

CAS Number

5584-69-0

Product Name

xi-3,5-Dimethyl-2(5H)-furanone

IUPAC Name

2,4-dimethyl-2H-furan-5-one

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c1-4-3-5(2)8-6(4)7/h3,5H,1-2H3

InChI Key

SAXRUMLUKZBSTO-UHFFFAOYSA-N

SMILES

CC1C=C(C(=O)O1)C

Canonical SMILES

CC1C=C(C(=O)O1)C

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